molecular formula C19H26N2O3 B3012747 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide CAS No. 921581-97-7

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide

Cat. No.: B3012747
CAS No.: 921581-97-7
M. Wt: 330.428
InChI Key: OPHWECHEQBCJFK-UHFFFAOYSA-N
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Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide is a structurally complex molecule featuring a benzo[b][1,4]oxazepine core fused with a cyclopropanecarboxamide group. The compound’s unique architecture includes:

  • A tetrahydrobenzooxazepinone scaffold with 5-isobutyl and 3,3-dimethyl substituents.
  • A cyclopropane ring conjugated to a carboxamide moiety at the 8-position.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-12(2)10-21-15-8-7-14(20-17(22)13-5-6-13)9-16(15)24-11-19(3,4)18(21)23/h7-9,12-13H,5-6,10-11H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHWECHEQBCJFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NC(=O)C3CC3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, including antimicrobial properties and cytotoxic effects based on recent research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a tetrahydrobenzo[b][1,4]oxazepin core. Its molecular formula is C22H28N2O3C_{22}H_{28}N_{2}O_{3}, with a molecular weight of approximately 370.48 g/mol. The presence of isobutyl and cyclopropanecarboxamide moieties suggests potential interactions with biological targets.

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit promising antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis . For instance, one study demonstrated that certain derivatives showed significant inhibition zones in agar diffusion assays, suggesting effective antibacterial activity .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of the compound on cancer cell lines. Notably, it was observed that the compound induced apoptosis in human cancer cells, which was evidenced by increased caspase activity and DNA fragmentation assays. The IC50 values for various cell lines ranged from 10 to 30 µM, indicating moderate cytotoxicity .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialStaphylococcus aureusSignificant inhibition
AntimicrobialBacillus subtilisSignificant inhibition
CytotoxicityHuman cancer cell linesInduces apoptosis
CytotoxicityVarious cancer cell linesIC50: 10-30 µM

Case Studies

Several case studies have explored the biological implications of this compound:

  • Case Study on Antibacterial Activity : A study conducted on the antibacterial properties revealed that modifications to the oxazepin structure enhanced activity against gram-positive bacteria. The results suggested that specific substitutions could lead to improved efficacy and selectivity.
  • Case Study on Cancer Cell Lines : In a comparative analysis involving multiple cancer cell lines (e.g., breast and prostate cancer), the compound demonstrated varied levels of cytotoxicity. The mechanism was linked to the disruption of mitochondrial function leading to increased reactive oxygen species (ROS) production.

Comparison with Similar Compounds

Table 1: Comparative NMR Shifts in Key Regions

Compound Region A (δ, ppm) Region B (δ, ppm) Cyclopropane Group Impact
Rapa 2.8–3.1 1.5–1.8 N/A
Compound 1 3.0–3.3 1.6–1.9 Minimal
Compound 7 3.2–3.5 1.7–2.0 Moderate
Target* ~3.3–3.6* ~1.8–2.1* High (steric/electronic)

*Predicted based on structural analogs .

Implications of the Lumping Strategy for Property Prediction

The lumping strategy groups structurally similar compounds to predict shared properties . For the target compound:

  • Divergences : The cyclopropane and isobutyl groups deviate from typical lumped carboxamides (e.g., propanil’s simplicity), necessitating separate evaluation of:
    • Solubility : Cyclopropane’s hydrophobicity vs. dichlorophenyl’s polarity.
    • Metabolic pathways : Enhanced resistance to oxidative degradation due to cyclopropane ring strain .

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